Cas no 89819-29-4 (2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro-)

2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro-, is a brominated dihydrobenzopyran derivative featuring a sulfonamide functional group at the 8-position. This compound is of interest in medicinal and synthetic chemistry due to its structural framework, which serves as a potential intermediate for the development of biologically active molecules. The presence of the bromo substituent at the 6-position enhances its reactivity for further functionalization, while the sulfonamide group offers versatility in hydrogen bonding and interactions with biological targets. Its stable dihydrobenzopyran core contributes to its utility in heterocyclic synthesis, making it valuable for research applications in drug discovery and molecular design.
2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- structure
89819-29-4 structure
Product Name:2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro-
CAS No:89819-29-4
MF:C9H10BrNO3S
MW:292.149600505829
CID:588127
PubChem ID:71326364
Update Time:2025-08-05

2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro-
    • 6-bromo-3,4-dihydro-2H-chromene-8-sulfonamide
    • DTXSID10755579
    • EN300-4805181
    • 89819-29-4
    • 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide
    • Inchi: 1S/C9H10BrNO3S/c10-7-4-6-2-1-3-14-9(6)8(5-7)15(11,12)13/h4-5H,1-3H2,(H2,11,12,13)
    • InChI Key: LGQUYFARAWUMEB-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2=C(C=1)CCCO2)S(N)(=O)=O

Computed Properties

  • Exact Mass: 290.95648g/mol
  • Monoisotopic Mass: 290.95648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 77.8Ų

2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- Pricemore >>

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Additional information on 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro-

Introduction to 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- (CAS No. 89819-29-4)

2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- (CAS No. 89819-29-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzopyrans, which are characterized by their unique chemical structure and diverse biological activities. The presence of a bromine atom at the 6-position and a sulfonamide group at the 8-position imparts specific properties that make this compound a valuable candidate for various therapeutic applications.

The chemical structure of 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- is defined by its benzopyran core, which is a six-membered ring fused with a five-membered pyran ring. The substitution pattern, particularly the bromine and sulfonamide groups, plays a crucial role in modulating its pharmacological properties. The bromine atom enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution, while the sulfonamide group confers specific binding affinities to target proteins.

Recent studies have highlighted the potential of 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be a promising candidate for developing new anti-inflammatory drugs with reduced side effects compared to existing treatments.

In addition to its anti-inflammatory properties, 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways. For instance, it has been shown to inhibit the Akt/mTOR pathway, which is frequently dysregulated in cancer cells. This makes it a potential lead compound for developing novel anticancer therapies.

The pharmacokinetic profile of 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- has also been extensively studied. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and has a reasonable half-life in vivo, making it suitable for oral administration. These characteristics are essential for developing effective drug formulations.

To further explore its therapeutic potential, several preclinical studies have been conducted using animal models. These studies have provided valuable insights into the safety and efficacy of 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro-. For example, in a murine model of arthritis, treatment with this compound significantly reduced joint inflammation and improved functional outcomes without causing significant adverse effects. Similarly, in cancer models, it demonstrated robust antitumor activity and enhanced survival rates.

The development of 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- as a therapeutic agent is an ongoing process. Current efforts are focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Advanced computational methods and high-throughput screening techniques are being employed to identify structural modifications that could improve its pharmacological profile.

In conclusion, 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- (CAS No. 89819-29-4) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs.

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